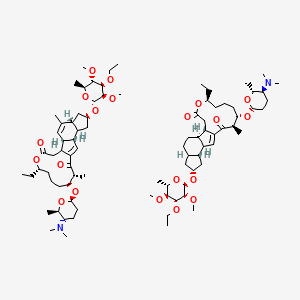
1,3-Dipalmitoyl-2-linoleoylglycerol
Overview
Description
1,3-Dipalmitoyl-2-linoleoylglycerol is a triacylglycerol, a type of lipid molecule composed of glycerol esterified with three fatty acids. Specifically, it contains palmitic acid at the sn-1 and sn-3 positions and linoleic acid at the sn-2 position. This compound is found in various natural sources, including palm stearin and soybean germ oil.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dipalmitoyl-2-linoleoylglycerol can be synthesized through the esterification of glycerol with palmitic acid and linoleic acid. The reaction typically involves heating glycerol with a mixture of palmitic acid and linoleic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under an inert atmosphere to prevent oxidation, and the product is purified through techniques like recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification reactions. The process may use continuous reactors to handle the high volumes of reactants and products. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dipalmitoyl-2-linoleoylglycerol can undergo various chemical reactions, including oxidation, reduction, and hydrolysis.
Common Reagents and Conditions:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or ozone. The reaction is typically performed under controlled conditions to prevent over-oxidation.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Hydrolysis of this compound can be achieved using strong acids or bases, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: The primary products of oxidation are various oxidized derivatives of the fatty acids, including hydroperoxides and aldehydes.
Reduction: Reduction reactions typically yield the corresponding alcohols from the fatty acids.
Hydrolysis: Hydrolysis results in the formation of glycerol and free fatty acids.
Scientific Research Applications
1,3-Dipalmitoyl-2-linoleoylglycerol has several scientific research applications across various fields:
Chemistry: It is used as a model compound to study the properties and behavior of triacylglycerols.
Biology: The compound is utilized in lipid metabolism studies and to understand the role of triacylglycerols in cellular processes.
Medicine: Research has explored its potential as a dietary supplement due to its fatty acid composition, which may have health benefits.
Industry: It is used in the food industry as an ingredient in various products, and in the cosmetics industry for its moisturizing properties.
Mechanism of Action
1,3-Dipalmitoyl-2-linoleoylglycerol is similar to other triacylglycerols, such as 1,2-dioleoyl-3-palmitoyl-rac-glycerol and 1,3-dipalmitoyl-2-oleoylglycerol. These compounds differ in the position and type of fatty acids attached to the glycerol backbone, which can affect their physical and chemical properties. The uniqueness of this compound lies in its specific combination of palmitic and linoleic acids, which may confer distinct biological and industrial advantages.
Comparison with Similar Compounds
1,2-Dioleoyl-3-palmitoyl-rac-glycerol
1,3-Dipalmitoyl-2-oleoylglycerol
1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol
Properties
IUPAC Name |
1,3-di(hexadecanoyloxy)propan-2-yl (9Z,12Z)-octadeca-9,12-dienoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H98O6/c1-4-7-10-13-16-19-22-25-26-29-32-35-38-41-44-47-53(56)59-50(48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2)49-58-52(55)46-43-40-37-34-31-28-24-21-18-15-12-9-6-3/h16,19,25-26,50H,4-15,17-18,20-24,27-49H2,1-3H3/b19-16-,26-25- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGAUBMLVQRATC-DHSNEXAOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H98O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401315688 | |
| Record name | Triglyceride PLP,sn | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401315688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
831.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | TG(16:0/18:2(9Z,12Z)/16:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0044249 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2442-56-0 | |
| Record name | Triglyceride PLP,sn | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2442-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triglyceride PLP,sn | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401315688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![9,12-Octadecadienoic acid, 1,1'-[2-[(1-oxooctadecyl)oxy]-1,3-propanediyl] ester](/img/structure/B8088799.png)
![9Z,12Z-octadecadienoic acid, 2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-1-[[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]methyl]ethyl ester](/img/structure/B8088800.png)
![9Z,12Z-octa</wbr>decadienoic acid, 1,1'-[1-[[(1-</wbr>oxooctadecyl)</wbr>oxy]methyl]-</wbr>1,2-ethane</wbr>diyl] ester](/img/structure/B8088801.png)

